PLP (180-199)

説明

BenchChem offers high-quality PLP (180-199) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PLP (180-199) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

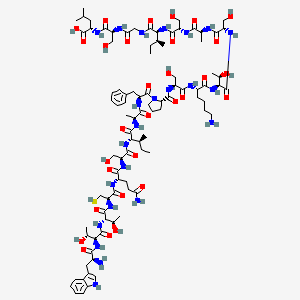

分子式 |

C92H145N23O30S |

|---|---|

分子量 |

2085.3 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C92H145N23O30S/c1-12-44(5)69(86(138)97-36-68(125)100-60(37-116)80(132)104-59(92(144)145)32-43(3)4)110-82(134)63(40-119)105-75(127)46(7)98-79(131)61(38-117)108-88(140)71(48(9)121)113-78(130)56(26-19-20-30-93)101-81(133)62(39-118)107-85(137)66-27-21-31-115(66)91(143)58(33-51-22-15-14-16-23-51)103-74(126)47(8)99-87(139)70(45(6)13-2)111-83(135)64(41-120)106-77(129)57(28-29-67(95)124)102-84(136)65(42-146)109-89(141)72(49(10)122)114-90(142)73(50(11)123)112-76(128)54(94)34-52-35-96-55-25-18-17-24-53(52)55/h14-18,22-25,35,43-50,54,56-66,69-73,96,116-123,146H,12-13,19-21,26-34,36-42,93-94H2,1-11H3,(H2,95,124)(H,97,138)(H,98,131)(H,99,139)(H,100,125)(H,101,133)(H,102,136)(H,103,126)(H,104,132)(H,105,127)(H,106,129)(H,107,137)(H,108,140)(H,109,141)(H,110,134)(H,111,135)(H,112,128)(H,113,130)(H,114,142)(H,144,145)/t44-,45-,46-,47-,48+,49+,50+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-,70-,71-,72-,73-/m0/s1 |

InChIキー |

HRTWAFBGWSMYIY-UCNXJJGYSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |

正規SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Proteolipid Protein Peptide (180-199) in Experimental Autoimmune Encephalomyelitis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Experimental Autoimmune Encephalomyelitis (EAE) stands as the most characterized and utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE through immunization with specific myelin-derived peptides is a cornerstone of MS research, allowing for the detailed study of autoimmune mechanisms and the preclinical evaluation of novel therapeutics. Among the key encephalitogenic antigens, the proteolipid protein (PLP) peptide spanning amino acids 180-199 has been identified as a potent inducer of EAE in certain mouse strains. This technical guide provides an in-depth examination of the role of PLP (180-199), detailing the immunological pathways it triggers, summarizing key quantitative outcomes from preclinical studies, and providing standardized experimental protocols.

Introduction to PLP (180-199) as an Encephalitogenic Epitope

Proteolipid protein (PLP) is the most abundant protein within the myelin sheath of the central nervous system (CNS).[1] The peptide fragment corresponding to amino acids 180-199 (PLP 180-199) has been identified as a critical encephalitogenic epitope, particularly in BALB/c and SJL mouse strains.[2][3] Its administration, when emulsified with a powerful adjuvant, triggers a robust autoimmune response directed against the CNS. This response is primarily mediated by CD4+ T cells that recognize the PLP (180-199) peptide presented by antigen-presenting cells (APCs).[4][5] The resulting pathology, characterized by inflammatory infiltration, demyelination, and axonal damage in the CNS, closely mimics the pathological hallmarks of MS.[2][6]

The disease course induced by PLP (180-199) is notably dependent on the genetic background of the mouse strain. Immunization results in a chronic, progressive disease in BALB/c and C57BL/6 mice, while it induces a relapsing-remitting EAE phenotype in the SJL/J strain, making it a versatile tool for modeling different clinical courses of MS.[3][7]

Immunological Signaling Pathway

The induction of EAE by PLP (180-199) initiates a well-defined cascade of immunological events. The process begins with the subcutaneous injection of the peptide, which is then processed by local APCs. These APCs migrate to draining lymph nodes to activate myelin-specific T cells, which subsequently travel to the CNS to mediate pathology.

Caption: PLP (180-199) is processed by APCs, leading to Th1/Th17 cell activation, CNS infiltration, and demyelination.

Quantitative Data Summary

The clinical and immunological outcomes of PLP (180-199)-induced EAE are quantifiable, providing robust endpoints for therapeutic evaluation. Key metrics include clinical disease score, incidence, day of onset, and cytokine production profiles.

| Mouse Strain | Peptide Dose | Disease Course | Mean Max. Clinical Score | Key Cytokine Responses | Reference |

| BALB/c | 200 µg | Chronic | 3.3 (± SEM not stated) | IFN-γ, IL-17 production upon restimulation | [2] |

| SJL/J | Not specified | Relapsing-Remitting | Not specified | Not specified | [3][7] |

| BALB/c (B cell-deficient) | 200 µg | Chronic (more severe) | Higher than wild-type | Increased IFN-γ during chronic phase | [8][9] |

| BALB/c (T-bet-deficient) | Not specified | Resistant to EAE | Minimal to none | Reduced IFN-γ, Increased IL-10 | [5] |

| BALB/c (IL-9-deficient) | Not specified | Resistant to EAE | Minimal to none | Reduced IL-17 and IFN-γ production | [10] |

Table 1: Summary of Quantitative Outcomes in PLP (180-199) EAE Models.

Experimental Protocols & Workflow

Reproducibility in EAE studies is contingent on meticulous adherence to established protocols. Below are methodologies for active EAE induction and clinical scoring.

Active EAE Induction Protocol (BALB/c or SJL/J Mice)

This protocol describes the active immunization of mice to induce EAE using PLP (180-199).

Materials:

-

PLP (180-199) peptide (synthesis purity >95%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)

-

Pertussis toxin (PTX)

-

Female BALB/c or SJL/J mice, 8-12 weeks old

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare a 1:1 emulsion of the peptide solution with CFA. For example, mix 1 mL of peptide solution with 1 mL of CFA.

-

Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on water.

-

-

Immunization:

-

Pertussis Toxin Administration:

EAE Clinical Scoring

Daily monitoring and scoring of clinical signs are critical for tracking disease progression.

Procedure:

-

Begin daily monitoring of mice for clinical signs of EAE around day 7 post-immunization.[3]

-

Score each mouse based on a standardized 0-5 scale.

| Score | Clinical Signs |

| 0 | No clinical signs, normal activity. |

| 1 | Limp tail or isolated weakness of gait.[2] |

| 2 | Limp tail and hind limb weakness.[11] |

| 2.5 | Partial hind leg paralysis.[2] |

| 3 | Complete hind leg paralysis.[2] |

| 4 | Complete hind and fore limb paralysis.[2] |

| 5 | Moribund state or death.[2] |

Table 2: Standard EAE Clinical Scoring Scale.

Experimental Workflow Diagram

The overall experimental process from induction to analysis follows a standardized workflow.

Caption: Workflow for EAE studies: from immunization and monitoring to terminal immunological and histological analysis.

Conclusion

The PLP (180-199) peptide is an indispensable tool in the field of neuroimmunology, providing a robust and versatile method for inducing EAE and modeling key aspects of multiple sclerosis. Its use in chronic and relapsing-remitting disease models allows for a nuanced investigation into disease pathogenesis and the evaluation of therapeutic agents targeting distinct phases of the disease. A thorough understanding of the underlying immunological pathways, quantitative disease metrics, and standardized protocols outlined in this guide is essential for researchers aiming to leverage this model to its fullest potential in the pursuit of novel treatments for MS.

References

- 1. Experimental Allergic Encephalomyelitis, EAE Related Peptides [biosyn.com]

- 2. researchgate.net [researchgate.net]

- 3. Autoimmune Encephalomyelitis in Mice | Neupsy Key [neupsykey.com]

- 4. redoxis.se [redoxis.se]

- 5. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to the PLP (180-199) Peptide: Sequence, Structure, and Immunological Significance

This technical guide provides a comprehensive overview of the proteolipid protein (PLP) peptide fragment 180-199, a key molecule in the study of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the peptide's characteristics, its role in experimental models, and relevant experimental protocols.

Peptide Characteristics

The PLP (180-199) peptide is a 20-amino acid fragment derived from myelin proteolipid protein, the most abundant protein in the CNS myelin sheath.[1][2] Its sequence and physicochemical properties are fundamental to its biological activity.

Table 1: Physicochemical Properties of PLP (180-199)

| Property | Value | Reference |

| Sequence (Three-letter code) | H-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu-OH | [3] |

| Sequence (One-letter code) | WTTCQSIAFPSKTSASIGSL | [1][4] |

| Molecular Formula | C₉₂H₁₄₄N₂₃O₃₀S | [5] |

| Molecular Weight | 2085.34 g/mol | [6] |

| CAS Number | 165549-58-6 | [1][6] |

Immunological Relevance and Role in Experimental Autoimmune Encephalomyelitis (EAE)

PLP (180-199) is a well-established encephalitogenic peptide, meaning it can induce an autoimmune response against the CNS, leading to a disease that mimics multiple sclerosis in animal models.[7][8] This model, known as experimental autoimmune encephalomyelitis (EAE), is a critical tool for studying the pathogenesis of MS and for the preclinical evaluation of potential therapies.[7]

The immunogenicity of PLP (180-199) is dependent on the genetic background of the animal model, particularly the Major Histocompatibility Complex (MHC) class II alleles, which present the peptide to CD4+ T helper cells.[9] The type of EAE induced (e.g., chronic progressive or relapsing-remitting) can also vary between different mouse strains.[7][10]

Table 2: EAE Induction with PLP (180-199) in Different Mouse Strains

| Mouse Strain | Typical Disease Course | Reference |

| BALB/c | Chronic Progressive | [7][10] |

| C57BL/6 | Chronic Progressive | [7][10] |

| SJL/J | Relapsing-Remitting | [10] |

The immune response to PLP (180-199) involves the activation of myelin-specific T cells, which proliferate and produce pro-inflammatory cytokines, leading to inflammation, demyelination, and axonal damage in the CNS.[11]

Table 3: Quantitative Data on the Immune Response to PLP (180-199)

| Parameter | Finding | Context | Reference |

| T-cell Frequency in MS Patients | Elevated frequency of T-cells recognizing PLP (180-199) during acute exacerbation (1.97x10⁻⁶) compared to remission (0.43x10⁻⁶). | Study on relapsing-remitting MS patients. | [12] |

| EAE Incidence in BALB/c Mice | Immunization with PLP (180-199) resulted in clinical EAE in 9 out of 15 mice. | Study to determine encephalitogenic epitopes of PLP in BALB/c mice. | [13] |

| Mean Maximal Clinical Score in EAE | A mean maximal clinical score of 3.3 was observed in BALB/c mice with EAE induced by PLP (180-199). | Study to determine encephalitogenic epitopes of PLP in BALB/c mice. | [13] |

| T-cell Proliferation | Lymphoid cells from PLP (180-199)-immunized B cell-deficient mice showed greater proliferation in response to overlapping and internal peptides during chronic disease compared to wild-type mice, suggesting epitope spreading. | Study on the role of B cells in PLP-induced EAE in BALB/c mice. | [11] |

| Cytokine Production (IFN-γ) | During chronic EAE, lymphoid cells from B cell-deficient mice produced more IFN-γ in response to overlapping and internal PLP peptides compared to wild-type mice. | Study on the role of B cells in PLP-induced EAE in BALB/c mice. | [11] |

| Cytokine Production (IL-10) | Wild-type mice produced significantly more IL-10 in response to PLP (180-199) than B cell-deficient mice. | Study on the role of B cells in PLP-induced EAE in BALB/c mice. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving PLP (180-199). The following sections provide step-by-step protocols for key experimental procedures.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in mice using PLP (180-199).

Materials:

-

PLP (180-199) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

-

Pertussis toxin (PTX)

-

Phosphate-Buffered Saline (PBS), sterile

-

Susceptible mouse strain (e.g., BALB/c, C57BL/6, or SJL/J), 8-12 weeks old

-

Syringes and needles

Procedure:

-

Peptide Emulsion Preparation:

-

Dissolve the PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the peptide solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis H37Ra).

-

Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a thick, stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

-

-

Immunization:

-

Anesthetize the mice according to approved institutional protocols.

-

Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank of each mouse (50 µL per site). This delivers a total of 100 µg of PLP (180-199) per mouse.

-

-

Pertussis Toxin Administration:

-

On the day of immunization (day 0) and again 48 hours later (day 2), administer 200-300 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal injection. PTX acts as an adjuvant to enhance the autoimmune response.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

-

Score the disease severity using a standardized scale (0-5):

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state

-

-

T-Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Materials:

-

Spleen and lymph nodes from immunized mice

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

PLP (180-199) peptide

-

Concanavalin A (ConA) as a positive control

-

³H-Thymidine

-

96-well round-bottom culture plates

-

Cell harvester and scintillation counter

Procedure:

-

Cell Isolation:

-

At a desired time point post-immunization (e.g., day 10 for priming phase or later for chronic phase), euthanize the mice and aseptically remove the spleen and draining lymph nodes (inguinal and axillary).

-

Prepare single-cell suspensions by gently dissociating the tissues through a 70 µm cell strainer.

-

Lyse red blood cells from the spleen using an ACK lysis buffer.

-

Wash the cells with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.

-

-

Cell Culture:

-

Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

-

Add 100 µL of medium containing the PLP (180-199) peptide at various concentrations (e.g., 1, 5, 10, 20 µg/mL).

-

Include control wells with medium alone (negative control) and ConA (2.5 µg/mL, positive control).

-

Culture the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

³H-Thymidine Incorporation:

-

During the last 18-24 hours of culture, add 1 µCi of ³H-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (medium alone) wells.

-

Cytokine Production Assay (ELISA)

This protocol is for measuring the concentration of specific cytokines in the supernatant of cultured T-cells.

Materials:

-

Supernatants from the T-cell proliferation assay cultures

-

Commercially available ELISA kits for the cytokines of interest (e.g., IFN-γ, IL-4, IL-10, IL-17)

-

ELISA plate reader

Procedure:

-

Supernatant Collection:

-

Before adding ³H-thymidine to the proliferation assay, carefully collect 50-100 µL of supernatant from each well.

-

The timing of collection can be optimized based on the cytokine of interest (e.g., 48 hours for IFN-γ, 72-96 hours for IL-4, IL-10, and IL-17).

-

Store the supernatants at -20°C or -80°C until use.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions provided with the specific kit. This typically involves:

-

Coating the plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and samples (the collected supernatants).

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve.

-

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows discussed in this guide.

References

- 1. Reactome | MHC class II antigen presentation [reactome.org]

- 2. researchgate.net [researchgate.net]

- 3. eclass.uoa.gr [eclass.uoa.gr]

- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MHC class II - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. cd-genomics.com [cd-genomics.com]

- 9. Frontiers | Endogenous Antigen Presentation of MHC Class II Epitopes through Non-Autophagic Pathways [frontiersin.org]

- 10. T lymphocytes in autoimmunity - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. immunology.org [immunology.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Identification of the encephalitogenic epitopes of CNS proteolipid protein in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of PLP (180-199) in Multiple Sclerosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). The pathology is driven by an aberrant immune response against components of the myelin sheath. Proteolipid protein (PLP) is the most abundant protein in the CNS myelin, and specific peptide fragments of PLP are implicated as key autoantigens.[1][2] This guide focuses on the mechanism of action of the PLP peptide fragment spanning amino acids 180-199.

PLP (180-199) is a potent encephalitogenic peptide used extensively in preclinical research to induce Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for MS.[2][3] By administering this peptide, researchers can replicate key aspects of MS pathology, including CNS inflammation, demyelination, and progressive neurological deficits. Understanding the immunological cascade initiated by PLP (180-199) provides critical insights into MS pathogenesis and serves as a foundational tool for developing and testing novel therapeutic agents.

Core Mechanism of Action: The Immunological Cascade

The mechanism of action of PLP (180-199) centers on its ability to activate the adaptive immune system, specifically myelin-reactive T lymphocytes, which then orchestrate an inflammatory attack on the CNS.

Antigen Presentation and T Cell Activation

The process begins when antigen-presenting cells (APCs), such as dendritic cells or macrophages, uptake and process the PLP (180-199) peptide. The peptide is then presented on the APC surface by Major Histocompatibility Complex (MHC) class II molecules. Naive CD4+ T cells with a T cell receptor (TCR) that specifically recognizes the PLP (180-199)-MHC II complex become activated. This activation is the critical first step in the autoimmune response.

T Helper Cell Differentiation and Cytokine Production

Upon activation, naive CD4+ T cells differentiate into pro-inflammatory T helper (Th) subsets, primarily Th1 and Th17 cells.[4] This differentiation is influenced by the local cytokine milieu.

-

Th1 Cells: Produce interferon-gamma (IFN-γ), a potent activator of macrophages and a key driver of cell-mediated inflammation.

-

Th17 Cells: Secrete Interleukin-17 (IL-17), which recruits neutrophils and other inflammatory cells to the site of inflammation. IL-17 is strongly implicated in disrupting the blood-brain barrier (BBB).[5][6]

Recent studies also highlight a role for the Th9/Interleukin-9 (IL-9) axis. IL-9 is crucial for optimal T-cell activation and Th17 differentiation.[7][8] Mice deficient in IL-9 show significantly reduced EAE severity, fewer CNS-infiltrating immune cells, and lower production of IL-17 and IFN-γ.[6][7][9]

CNS Infiltration and Demyelination

Activated, myelin-reactive T cells cross the compromised BBB and enter the CNS. Once inside, they are reactivated by local APCs (like microglia) presenting myelin antigens. This triggers a cascade of inflammation, characterized by the recruitment of additional immune cells (macrophages, B cells), the activation of microglia and astrocytes, and the release of cytotoxic molecules. This inflammatory milieu directly damages oligodendrocytes and the myelin sheath, leading to demyelination and axonal damage, which manifest as the clinical symptoms of EAE.[5]

The Role of B Cells and Epitope Spreading

While T cells are central, B cells also play a complex role. Studies using B cell-deficient mice immunized with PLP (180-199) have shown a more severe disease course.[10][11] This suggests a regulatory or protective function of B cells in this model, possibly through the production of anti-inflammatory cytokines like IL-10.[10] The absence of B cells is also associated with "epitope spreading," where the immune response broadens to recognize other myelin epitopes beyond the initial immunizing PLP (180-199) peptide. This phenomenon may contribute to the chronic and progressive nature of the disease.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies using the PLP (180-199) peptide.

Table 1: EAE Induction and Disease Course in Different Mouse Strains

| Mouse Strain | Immunizing Peptide | Typical Disease Course | Reference |

|---|---|---|---|

| BALB/c | PLP (180-199) | Chronic | [3][12] |

| C57BL/6 | PLP (180-199) | Chronic | [5][12] |

| SJL/J | PLP (180-199) | Relapsing-Remitting |[5][12] |

Table 2: Impact of Immune Cell Subsets on PLP (180-199)-Induced EAE

| Condition | Key Observation | Effect on EAE | Cytokine Changes | Reference |

|---|---|---|---|---|

| B cell deficiency (BALB/c) | Absence of B cells | More severe clinical course | Increased IFN-γ; Decreased IL-10 | [10] |

| IL-9 deficiency | Absence of IL-9 signaling | Significantly less severe EAE | Decreased IL-17 and IFN-γ; Increased IL-10 |[6][7][8] |

Table 3: T Cell Reactivity in Human MS Patients

| Peptide Region | Patient Group | Observation | Reference |

|---|---|---|---|

| PLP (184-199) | Relapsing-Remitting/Secondary Progressive MS | Increased frequency of T cell proliferative responses compared to controls. | [13][14] |

| PLP (184-199) | Relapsing-Remitting MS | Surges in T cell reactivity sometimes precede clinical relapses. |[13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol: Active EAE Induction in Mice with PLP (180-199)

This protocol describes the standard method for inducing active EAE in mice.

Materials:

-

PLP (180-199) peptide (synthesis purity >95%)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Female mice, 8-12 weeks old (e.g., BALB/c, C57BL/6)

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the peptide solution 1:1 (v/v) with CFA (containing 4 mg/mL M. tuberculosis).

-

Emulsify by sonication or vigorous mixing until a thick, stable emulsion is formed (a drop does not disperse in water).

-

-

Immunization (Day 0):

-

Anesthetize mice according to approved institutional protocols.

-

Inject 100-200 µL of the emulsion subcutaneously (s.c.) over two sites on the flank. The final dose is typically 100-200 µg of peptide per mouse.[3][10]

-

Administer 200-300 ng of PTX intraperitoneally (i.p.) or intravenously (i.v.) in 100 µL of PBS.[10]

-

-

Second PTX Injection:

-

Administer a second dose of PTX (200-300 ng) 48-72 hours after the initial immunization.[10]

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization.

-

Score disease severity using a standardized scale (0-5):

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or ataxia

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state or death

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PLP (180-199) - 1 mg, 1 mg | Labscoop [labscoop.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Antigen-Specific Treatment Modalities in MS: The Past, the Present, and the Future [frontiersin.org]

- 5. oaepublish.com [oaepublish.com]

- 6. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. IL-9 is important for T-cell activation and differentiation in autoimmune inflammation of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. Autoimmune Encephalomyelitis in Mice | Neupsy Key [neupsykey.com]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. academic.oup.com [academic.oup.com]

Immunogenicity of Proteolipid Protein Fragment 180-199: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolipid protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin. Specific fragments of PLP, particularly the amino acid sequence 180-199, have been identified as potent immunogenic epitopes. This peptide is widely utilized in neuroscience and immunology research to induce Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS).[1][2] Understanding the immunogenic properties of PLP 180-199 is crucial for researchers studying the mechanisms of autoimmune demyelinating diseases and for professionals in drug development seeking to create targeted therapies. This technical guide provides a comprehensive overview of the immunogenicity of PLP fragment 180-199, including its physicochemical properties, detailed experimental protocols, and a summary of the expected immunological responses.

Physicochemical Properties of PLP 180-199

The proteolipid protein fragment 180-199 is a synthetic peptide with the following sequence and properties:

| Property | Value |

| Amino Acid Sequence (Three-Letter Code) | H-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu-OH[3] |

| Amino Acid Sequence (One-Letter Code) | WTTCQSIAFPSKTSASIGSL[4] |

| Molecular Formula | C92H144N23O30S[5] |

| Molecular Weight | 2084.37 g/mol [5] |

| Purity (Typical) | ≥95% by HPLC[6] |

| Appearance | Lyophilized white powder[6] |

| Storage Conditions | Store at -20°C for long-term storage.[5] Shipped at 4°C.[5] |

Immunogenicity and EAE Induction

PLP 180-199 is a well-established encephalitogenic determinant capable of inducing EAE in susceptible mouse strains.[5] The nature of the induced disease varies depending on the genetic background of the mouse.

-

BALB/c (H-2d) Mice: Immunization with PLP 180-199 typically induces a chronic, non-relapsing form of EAE.[7][8]

-

SJL/J (H-2s) Mice: In this strain, immunization with PLP 180-199 leads to a relapsing-remitting course of EAE, which more closely mimics the disease progression in a subset of MS patients.[7]

The immunogenicity of PLP 180-199 is T-cell mediated, primarily driven by CD4+ T helper cells that recognize the peptide presented by MHC class II molecules on antigen-presenting cells (APCs).[1] In humans, epitopes within the 180-199 region of PLP are recognized by T cells and are noted for their promiscuous binding to a range of MHC class II molecules.[9]

Quantitative Data on Immunological Responses

The cellular immune response to PLP 180-199 is characterized by T-cell proliferation and the production of a specific profile of cytokines. Below are tables summarizing quantitative data from studies using this peptide.

T-Cell Proliferation in Response to PLP 180-199

T-cell proliferation is a key measure of the cellular immune response to an antigen. It is often quantified using a [3H]-thymidine incorporation assay and expressed as a Stimulation Index (S.I.), which is the ratio of counts per minute (cpm) in the presence of the antigen to the cpm in the absence of the antigen.

Table 1: T-Cell Proliferation in PLP 180-199-Immunized BALB/c Mice

| Cell Source | Timepoint | Antigen | Stimulation Index (S.I.) | Reference |

| Spleen Cells | 10-14 days post-immunization | PLP 180-199 | ~ 7.5 | [8] |

| Spleen Cells | 60-70 days post-immunization | PLP 180-199 | ~ 6.0 | [8] |

Cytokine Production in Response to PLP 180-199

The profile of cytokines produced by T-cells upon stimulation with PLP 180-199 indicates the nature of the immune response (e.g., Th1, Th2, or Th17).

Table 2: Cytokine Profile in PLP 180-199-Immunized Mice

| Mouse Strain | Cell Source | Timepoint | Cytokine | Concentration (pg/mL) | Reference |

| BALB/c (T-bet wild-type) | Spleen Cells | Day 15 post-immunization | IFN-γ | ~2000 | [10] |

| BALB/c (T-bet wild-type) | Spleen Cells | Day 30 post-immunization | IFN-γ | ~1500 | [10] |

| BALB/c (T-bet wild-type) | Spleen Cells | Day 15 post-immunization | IL-10 | ~200 | [10] |

| BALB/c (T-bet wild-type) | Spleen Cells | Day 30 post-immunization | IL-10 | ~250 | [10] |

| IL-9 wild-type | Lymph Node Cells | Day 10 post-immunization | IL-17 | ~1200 | [11] |

| IL-9 wild-type | Lymph Node Cells | Day 10 post-immunization | IFN-γ | ~800 | [11] |

| IL-9 wild-type | Lymph Node Cells | Day 10 post-immunization | IL-10 | ~150 | [11] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experiments involving PLP 180-199. The following sections provide comprehensive protocols for key experiments.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

This protocol describes the active induction of EAE in mice using PLP 180-199.

Materials:

-

PLP 180-199 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Syringes and needles

Procedure:

-

Peptide Emulsion Preparation:

-

Dissolve PLP 180-199 in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the PLP 180-199 solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis H37Ra).[7]

-

Emulsify by repeatedly drawing up and expelling the mixture through a syringe until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization:

-

Inject 100 µL of the emulsion subcutaneously (s.c.) at two sites on the flank of each mouse, for a total of 200 µL (200 µg of PLP 180-199 per mouse).[8]

-

Administer 300 ng of PTX in 100 µL of PBS intravenously (i.v.) or intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48-72 hours later (Day 2).[8]

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

-

Score the disease severity using a standardized scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells isolated from immunized mice in response to in vitro re-stimulation with PLP 180-199.

Materials:

-

Spleens or lymph nodes from immunized mice

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

PLP 180-199 peptide

-

[3H]-thymidine

-

96-well cell culture plates

-

Cell harvester and scintillation counter

Procedure:

-

Cell Isolation:

-

Aseptically remove spleens or draining lymph nodes from immunized mice (typically 10-14 days post-immunization).

-

Prepare a single-cell suspension by mechanical disruption through a cell strainer.

-

Lyse red blood cells from spleen preparations using an ACK lysis buffer.

-

Wash the cells with RPMI medium and resuspend to a concentration of 2.5 x 10^6 cells/mL.[8]

-

-

Cell Culture:

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of medium containing PLP 180-199 at various concentrations (e.g., 1, 5, 10 µg/mL) to the appropriate wells.

-

Include negative control wells (medium only) and positive control wells (e.g., Concanavalin A).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

-

[3H]-Thymidine Labeling and Measurement:

-

Add 0.5 µCi of [3H]-thymidine to each well for the final 18 hours of culture.[8]

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the Stimulation Index (S.I.) as: (mean cpm of antigen-stimulated wells) / (mean cpm of unstimulated wells).

-

Cytokine Analysis (ELISA)

This protocol is for measuring the concentration of cytokines in the supernatant of cultured T-cells.

Materials:

-

Supernatants from T-cell proliferation assay cultures

-

Cytokine-specific ELISA kits (e.g., for IFN-γ, IL-10, IL-17)

-

ELISA plate reader

Procedure:

-

Sample Collection:

-

Collect supernatants from the T-cell proliferation assay cultures at specific time points (e.g., 48 hours for IFN-γ, 72 hours for IL-17, and 96 hours for IL-10).[10][11]

-

Centrifuge the culture plates to pellet the cells and carefully collect the supernatant.

-

Store supernatants at -20°C or -80°C until use.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate for color development.

-

Read the absorbance at the appropriate wavelength using an ELISA plate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the immunogenic response to PLP 180-199 and the experimental workflows used to study it.

Caption: T-Cell activation by PLP 180-199.

Caption: Experimental workflow for EAE induction.

Caption: Workflow for T-cell proliferation and cytokine assays.

References

- 1. Targeting Myelin Proteolipid Protein to the MHC Class I Pathway by Ubiquitination Modulates the Course of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. PLP (180-199) - 1 mg, 1 mg | Labscoop [labscoop.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptidepharma.com [peptidepharma.com]

- 6. PLP (180-199) - 1 mg [anaspec.com]

- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

The PLP (180-199) Epitope: A Technical Guide to its Discovery and Immunological Significance in Autoimmune Demyelination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proteolipid protein (PLP) 180-199 epitope is a key immunodominant peptide implicated in the pathogenesis of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). Its discovery as a potent encephalitogenic determinant in preclinical models has paved the way for a deeper understanding of the cellular and molecular mechanisms driving neuroinflammation. This technical guide provides a comprehensive overview of the discovery, immunological significance, and experimental investigation of the PLP (180-199) epitope. It includes a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of neuroimmunology and autoimmune disease.

Discovery and Significance

The discovery of the PLP (180-199) epitope arose from systematic efforts to identify the specific regions of myelin proteins that are targeted by the immune system in autoimmune encephalomyelitis. Early studies in the BALB/c mouse strain, which was initially considered resistant to Experimental Autoimmune Encephalomyelitis (EAE), were pivotal. Immunization of these mice with whole PLP protein was shown to induce disease. Subsequent investigations using overlapping synthetic peptides spanning the PLP sequence pinpointed the 180-199 region as a primary encephalitogenic determinant.[1][2]

The significance of the PLP (180-199) epitope lies in its ability to activate pathogenic CD4+ T helper (Th) cells, particularly of the Th1 and Th17 lineages.[3][4] These activated T cells, upon crossing the blood-brain barrier, initiate an inflammatory cascade within the CNS, leading to myelin destruction and the clinical manifestations of EAE. In humans, T cell reactivity to the PLP (180-199) region has been observed in patients with MS, suggesting its potential role in the human disease.[5] The amino acid sequence of the murine PLP (180-199) epitope is typically represented as H-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu-OH.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the immunological effects of the PLP (180-199) epitope in preclinical EAE models.

Table 1: Encephalitogenic Activity of PLP Peptides in BALB/c Mice

| Peptide | Immunizing Dose (µg) | Disease Incidence | Mean Maximum Clinical Score |

| PLP (180-199) | 200 | 9/15 | 3.3 |

| PLP (185-206) | 400 | 7/21 | 3.7 |

| PLP (185-199) | 200 | 0/15 | 0 |

| PLP (178-191) | Not specified | 0/13 | 0 |

Data compiled from studies on the induction of EAE in BALB/c mice.[2][7]

Table 2: T-Cell Proliferation in Response to PLP Peptides in Immunized BALB/c Mice

| Stimulating Peptide | T-Cell Source | Assay | Result (Stimulation Index) |

| PLP (180-199) | Spleen and Lymph Nodes | ³H-Thymidine Incorporation | Predominant response |

| PLP (185-206) | Spleen and Lymph Nodes | ³H-Thymidine Incorporation | Lesser response |

| PLP (185-199) | Spleen and Lymph Nodes | ³H-Thymidine Incorporation | Lesser response |

Stimulation Index (S.I.) is calculated as the counts per minute (cpm) in the presence of the antigen divided by the cpm in the absence of the antigen.[8]

Table 3: Cytokine Production by Splenocytes from PLP (180-199)-Immunized Mice

| Cytokine | Condition | Relative Production Level |

| IFN-γ | Acute EAE | Elevated |

| TNF-α | Acute EAE | Elevated |

| IL-17 | - | Significantly higher in PDLIM2⁻/⁻ mice |

| IL-10 | Chronic EAE | Significantly higher in WT vs. B cell⁻/⁻ mice |

Cytokine levels were measured by ELISA from the supernatants of cultured splenocytes restimulated with PLP (180-199).[3][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the PLP (180-199) epitope.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in BALB/c mice using the PLP (180-199) peptide.

Materials:

-

PLP (180-199) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

Female BALB/c mice (6-10 weeks old)

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve the PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an equal volume of CFA containing 4 mg/mL of M. tuberculosis H37Ra.

-

Create a stable water-in-oil emulsion by mixing the peptide solution and CFA. This can be achieved by repeatedly drawing the mixture into and expelling it from a syringe. A stable emulsion will not disperse when a drop is placed in water.

-

-

Immunization:

-

Pertussis Toxin Administration:

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, typically starting around day 10 post-immunization.

-

Score the disease severity using a standardized scale (0-5):

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

T-Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigen stimulation.

Materials:

-

Spleens and draining lymph nodes from immunized mice

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin

-

PLP (180-199) peptide

-

Concanavalin A (ConA) as a positive control

-

³H-Thymidine

-

96-well cell culture plates

-

Cell harvester and scintillation counter

Procedure:

-

Cell Preparation:

-

Aseptically remove the spleens and draining lymph nodes (inguinal, axillary, brachial) from immunized mice (typically 10-14 days post-immunization).

-

Prepare single-cell suspensions by gently dissociating the tissues.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

-

Cell Culture:

-

Plate the cells in a 96-well plate at a density of 2.5 x 10⁶ cells/mL.

-

Add the PLP (180-199) peptide to the wells at various concentrations (e.g., 10, 20, 50 µg/mL).

-

Include negative control wells (medium only) and positive control wells (ConA, 1 µg/mL).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

-

³H-Thymidine Labeling and Harvesting:

-

During the final 18 hours of incubation, add 0.5 µCi of ³H-thymidine to each well.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporation of ³H-thymidine using a scintillation counter.

-

-

Data Analysis:

-

Calculate the Stimulation Index (S.I.) as the mean counts per minute (cpm) of stimulated wells divided by the mean cpm of unstimulated wells. An S.I. > 2.0 is typically considered a positive response.[8]

-

Cytokine ELISpot Assay for IFN-γ

This assay quantifies the number of IFN-γ-secreting cells at the single-cell level.

Materials:

-

ELISpot plate pre-coated with anti-IFN-γ capture antibody

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

Single-cell suspension from immunized mice

-

PLP (180-199) peptide

-

Cell culture medium

Procedure:

-

Cell Plating:

-

Detection:

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate.

-

Wash the plate and add streptavidin-enzyme conjugate.

-

Wash the plate and add the substrate to develop the spots.

-

-

Spot Counting:

-

Stop the reaction by washing with water.

-

Allow the plate to dry.

-

Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

MHC Class II Binding Assay

This assay measures the binding affinity of the PLP (180-199) peptide to soluble MHC class II molecules.[11]

Materials:

-

Soluble recombinant MHC class II molecules (e.g., HLA-DR4)

-

Fluorescently labeled high-affinity reference peptide

-

Unlabeled PLP (180-199) competitor peptide

-

Assay buffer

-

96-well or 384-well black plates

-

Fluorescence polarization reader

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled PLP (180-199) peptide.

-

In each well of the plate, add a constant concentration of soluble MHC class II molecules and the fluorescently labeled reference peptide.

-

Add the different concentrations of the unlabeled competitor peptide.

-

Include control wells with only the labeled peptide (for minimum polarization) and wells with the labeled peptide and MHC class II but no competitor (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a fluorescence polarization reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the concentration of the competitor peptide.

-

Determine the IC₅₀ value, which is the concentration of the PLP (180-199) peptide required to inhibit 50% of the binding of the fluorescently labeled reference peptide. A lower IC₅₀ value indicates a higher binding affinity.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the PLP (180-199) epitope.

Caption: T-Cell activation signaling pathway initiated by the recognition of the PLP (180-199) epitope presented by MHC class II on an APC.

Caption: A typical experimental workflow for the induction and analysis of EAE using the PLP (180-199) epitope.

Conclusion

The PLP (180-199) epitope remains a critical tool for investigating the immunopathogenesis of autoimmune demyelinating diseases. Its well-characterized encephalitogenicity in murine models provides a robust platform for dissecting the mechanisms of T-cell activation, CNS inflammation, and demyelination. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the role of this and other autoantigens in diseases like MS and to evaluate the efficacy of novel therapeutic interventions. The continued study of the PLP (180-199) epitope will undoubtedly contribute to the development of more targeted and effective treatments for these debilitating neurological conditions.

References

- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the encephalitogenic epitopes of CNS proteolipid protein in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDLIM2 restricts Th1 and Th17 differentiation and prevents autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T cell subsets and their signature cytokines in autoimmune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 7. researchgate.net [researchgate.net]

- 8. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mstechno.co.jp [mstechno.co.jp]

- 11. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

PLP (180-199): A Key Tool for Investigating Autoimmune Demyelination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Autoimmune demyelination, the pathological hallmark of multiple sclerosis (MS), is a complex process driven by the adaptive immune system's erroneous attack on the myelin sheath insulating nerve fibers in the central nervous system (CNS). Experimental Autoimmune Encephalomyelitis (EAE) serves as the predominant animal model to study the pathogenic mechanisms of MS and to evaluate potential therapeutic interventions. A crucial component in the induction of EAE is the use of encephalitogenic peptides derived from myelin proteins. Among these, the proteolipid protein (PLP) fragment spanning amino acids 180-199 has emerged as a valuable tool for researchers. This technical guide provides a comprehensive overview of the use of PLP (180-199) to induce and study autoimmune demyelination, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Insights into PLP (180-199)-Induced EAE

The use of PLP (180-199) in different mouse strains results in distinct disease phenotypes, providing versatile models to study various aspects of MS. The following tables summarize key quantitative data from studies utilizing this peptide.

| Mouse Strain | Disease Course | Immunizing Peptide | Peptide Dose (µg) | Adjuvant | Pertussis Toxin (PTX) | Mean Maximum Clinical Score | Disease Incidence (%) | Reference |

| BALB/c | Chronic Progressive | PLP (180-199) | 200 | CFA | Yes | 3.3 | 60 | [1][2] |

| C57BL/6 | Chronic Progressive | PLP (180-199) | 200 | CFA | Yes | Not Specified | Not Specified | [3][4] |

| SJL/J | Relapsing-Remitting | PLP (180-199) | Not Specified | CFA | Yes | Not Specified | Not Specified | [3][4] |

| BALB/c (WT) | Chronic Progressive | PLP (180-199) | 200 | CFA | Yes | ~2.5 | ~80 | [5] |

| BALB/c (B cell-/-) | More Severe Chronic | PLP (180-199) | 200 | CFA | Yes | ~3.5 | ~90 | [5] |

Table 1: EAE Induction and Clinical Parameters with PLP (180-199). This table highlights the differential susceptibility and disease course in various mouse strains immunized with PLP (180-199). CFA: Complete Freund's Adjuvant.

| Cell Type | Condition | Stimulant | Cytokine Measured | Result | Reference |

| BALB/c Splenocytes | WT, Chronic EAE | PLP (180-199) | IFN-γ | Increased | [5] |

| BALB/c Splenocytes | B cell-/-, Chronic EAE | PLP (185-206) | IFN-γ | Significantly Higher vs WT | [5] |

| BALB/c Splenocytes | WT, Chronic EAE | PLP (180-199) | IL-10 | Significantly Higher vs B cell-/- | [5] |

| IL-9-/- Splenocytes | PLP (180-199) immunized | PLP (180-199) | IL-17 | Significantly Lower vs WT | [6] |

| IL-9-/- Splenocytes | PLP (180-199) immunized | PLP (180-199) | IFN-γ | Significantly Lower vs WT | [6] |

| T-bet-/- Splenocytes | PLP (180-199) immunized | PLP (180-199) | IFN-γ | Less Secretion vs WT | |

| T-bet-/- Splenocytes | PLP (180-199) immunized | PLP (180-199) | IL-10 | Significantly Higher vs WT |

Table 2: Cytokine Production in Response to PLP (180-199) Stimulation. This table summarizes the key cytokine responses observed in splenocytes from different mouse models of EAE induced by PLP (180-199), showcasing the roles of different immune cells and signaling molecules.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the successful implementation of the PLP (180-199) EAE model. The following sections provide step-by-step protocols for key experiments.

Active EAE Induction in BALB/c Mice

This protocol describes the induction of a chronic progressive form of EAE in BALB/c mice using PLP (180-199).

Materials:

-

PLP (180-199) peptide (synthesis grade)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at 4 mg/mL

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

1 mL syringes with 27-gauge needles

-

Emulsification device (e.g., two-way Luer-lock syringe system or homogenizer)

Procedure:

-

Peptide Emulsion Preparation:

-

Dissolve PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

In a sterile environment, mix the PLP (180-199) solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis) to create a water-in-oil emulsion.

-

Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

-

-

Immunization:

-

Anesthetize 8-10 week old female BALB/c mice.

-

Inject 100 µL of the emulsion subcutaneously (s.c.) into two sites on the flank of each mouse, for a total of 200 µL per mouse (delivering 200 µg of PLP (180-199)).

-

-

Pertussis Toxin Administration:

-

On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200-300 ng of PTX intraperitoneally (i.p.) or intravenously (i.v.) in 100-200 µL of sterile PBS.[5]

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the mice according to a standardized 0-5 scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.[5]

-

Adoptive Transfer EAE

This protocol allows for the study of the effector phase of the disease by transferring activated, myelin-reactive T cells into naïve recipient mice.

Materials:

-

Donor mice (e.g., BALB/c) immunized with PLP (180-199) as described above.

-

Naïve recipient mice of the same strain.

-

Complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol.

-

PLP (180-199) peptide.

-

Recombinant murine IL-12 (for Th1 polarization) or IL-23 (for Th17 polarization).

-

Cell strainers (70 µm).

Procedure:

-

Donor T cell Preparation:

-

Ten days after immunization, euthanize the donor mice and aseptically harvest the draining lymph nodes (inguinal and axillary) and spleens.

-

Prepare single-cell suspensions by gently dissociating the tissues through a 70 µm cell strainer.

-

-

In Vitro T cell Restimulation:

-

Culture the single-cell suspension at a density of 1 x 107 cells/mL in complete RPMI medium.

-

Add PLP (180-199) peptide to a final concentration of 10-20 µg/mL.

-

To polarize the T cell response, add recombinant murine IL-12 (10 ng/mL) for a Th1 phenotype or IL-23 (10 ng/mL) for a Th17 phenotype.

-

Incubate the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Adoptive Transfer:

-

Harvest the cultured cells and wash them twice with sterile PBS.

-

Resuspend the cells in sterile PBS and inject 1-2 x 107 viable cells intravenously or intraperitoneally into naïve recipient mice.

-

-

Clinical Monitoring:

-

Administer PTX to the recipient mice on the day of transfer and 48 hours later, if required by the specific model.

-

Monitor and score the recipient mice daily for clinical signs of EAE, which typically appear earlier and are more synchronized than in active EAE.

-

T-cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferative response of PLP (180-199)-specific T cells.

Materials:

-

Splenocytes or lymph node cells from immunized mice.

-

Complete RPMI-1640 medium.

-

PLP (180-199) peptide and other overlapping peptides (e.g., PLP 185-206) as antigens.

-

Concanavalin A (ConA) as a positive control mitogen.

-

[3H]-Thymidine.

-

96-well round-bottom culture plates.

-

Scintillation counter.

Procedure:

-

Cell Plating:

-

Prepare a single-cell suspension of splenocytes or lymph node cells from immunized mice.

-

Plate the cells in a 96-well plate at a density of 2.5 x 105 to 5 x 105 cells/well in 100 µL of complete RPMI medium.

-

-

Antigen Stimulation:

-

Add 100 µL of medium containing the PLP peptides at various concentrations (e.g., 1, 10, 25 µg/mL) or ConA (1-5 µg/mL) to the respective wells.

-

Include wells with cells and medium only as a negative control.

-

Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

[3H]-Thymidine Labeling and Harvesting:

-

During the last 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

-

Measurement and Analysis:

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Express the results as counts per minute (cpm) or as a stimulation index (SI), calculated as the mean cpm of stimulated wells divided by the mean cpm of unstimulated wells.[5]

-

Cytokine Analysis by ELISA

This protocol details the measurement of cytokine levels in the supernatant of restimulated T cell cultures.

Materials:

-

Supernatants from T-cell proliferation assays or dedicated cytokine production cultures.

-

ELISA kits for specific cytokines (e.g., IFN-γ, IL-17, IL-10, TNF-α) with capture and detection antibodies, and a standard recombinant cytokine.

-

96-well ELISA plates.

-

Substrate solution (e.g., TMB).

-

Stop solution.

-

Plate reader.

Procedure:

-

Plate Coating:

-

Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate and add culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate and add the biotinylated detection antibody.

-

Incubate for 1-2 hours at room temperature.

-

-

Enzyme and Substrate Reaction:

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Incubate for 30 minutes at room temperature.

-

Wash the plate and add the TMB substrate solution.

-

-

Measurement:

-

Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a plate reader.

-

-

Analysis:

-

Generate a standard curve from the recombinant cytokine dilutions and calculate the concentration of the cytokine in the samples.

-

Signaling Pathways and Logical Relationships

The immunopathology of PLP (180-199)-induced EAE is orchestrated by a complex network of cellular interactions and signaling pathways. The following diagrams, generated using the DOT language, illustrate key aspects of this process.

Caption: Workflow of PLP (180-199)-induced active EAE.

The diagram above illustrates the key stages of active EAE induction, from immunization with the PLP (180-199) peptide emulsified in CFA to the development of clinical signs.

References

- 1. IL-9 is important for T-cell activation and differentiation in autoimmune inflammation of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. animal.research.wvu.edu [animal.research.wvu.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

T-Cell and B-Cell Response to PLP(180-199): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunological responses elicited by the proteolipid protein (PLP) peptide 180-199. This peptide is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model of multiple sclerosis. Understanding the intricacies of the T-cell and B-cell responses to PLP(180-199) is crucial for the development of targeted therapies for autoimmune demyelinating diseases.

Core Concepts of the Immune Response to PLP(180-199)

The immune response to PLP(180-199) is a complex interplay between the cellular and humoral arms of the adaptive immune system. T-cells, particularly CD4+ helper T-cells, play a central role in initiating and propagating the inflammatory cascade that leads to demyelination. Upon activation by antigen-presenting cells (APCs) displaying the PLP(180-199) peptide, these T-cells proliferate and differentiate into various effector subsets, each characterized by a distinct cytokine profile.

B-cells contribute to the pathogenesis of EAE induced by PLP(180-199) through several mechanisms. They can act as potent APCs, internalizing the PLP peptide and presenting it to T-cells. Furthermore, upon activation, B-cells differentiate into plasma cells that produce antibodies against PLP(180-199). While the role of these antibodies in EAE pathogenesis is multifaceted and can depend on the specific experimental model, they are believed to contribute to tissue damage. Interestingly, studies have also suggested a regulatory role for B-cells in controlling the extent of the T-cell response and epitope spreading.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the T-cell and B-cell responses to PLP(180-199).

Table 1: T-Cell Proliferation in Response to PLP Peptides in BALB/c Mice

| Mouse Strain | Timepoint | Antigen | Stimulation Index (S.I.) |

| Wild-Type | 10-14 dpi | PLP(180-199) | ~15 |

| B-cell deficient | 10-14 dpi | PLP(180-199) | ~15 |

| Wild-Type | 60-70 dpi | PLP(180-199) | ~10 |

| B-cell deficient | 60-70 dpi | PLP(180-199) | ~10 |

Source: Adapted from data presented in PMC1500851.[1]

Table 2: Cytokine Production by Spleen Cells from PLP(180-199) Immunized BALB/c Mice (Chronic EAE)

| Mouse Strain | Antigen | IFN-γ (pg/ml) | TNF-α (pg/ml) | IL-10 (pg/ml) |

| Wild-Type | PLP(180-199) | ~2000 | ~150 | ~250 |

| B-cell deficient | PLP(180-199) | ~2000 | ~150 | ~100 |

Source: Adapted from data presented in PMC1500851.[1]

Table 3: Serum Antibody Levels in WT BALB/c Mice 14 Days Post-Immunization with PLP(180-199)

| Antibody Isotype | Antigen | Optical Density (OD) at 1:100 Dilution | Optical Density (OD) at 1:400 Dilution |

| IgM | PLP(180-199) | ~0.4 | ~0.2 |

| IgG | PLP(180-199) | ~1.2 | ~0.8 |

Source: Adapted from data presented in PMC1500851.[1]

Table 4: Clinical Scores in EAE Induced by PLP(180-199) in BALB/c Mice

| Mouse Strain | Mean Maximum Clinical Score |

| Wild-Type | ~2.5 |

| B-cell deficient | ~3.5 |

Source: Adapted from data presented in PMC1500851.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the T-cell and B-cell response to PLP(180-199).

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

-

Antigen Emulsion Preparation:

-

Dissolve PLP(180-199) peptide in a suitable buffer (e.g., PBS).

-

Prepare an emulsion by mixing the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. The final concentration of the peptide is typically 100-200 µg per mouse.[1][3][4]

-

Emulsify the mixture until a thick, stable emulsion is formed.

-

-

Immunization:

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE.

-

Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).[1]

-

T-Cell Proliferation Assay (3H-Thymidine Incorporation)

-

Cell Isolation:

-

At a desired time point post-immunization, euthanize the mice and aseptically remove the spleen and/or draining lymph nodes.

-

Prepare single-cell suspensions by mechanical disruption and passage through a cell strainer.

-

Lyse red blood cells using a lysis buffer.

-

-

Cell Culture:

-

Wash and resuspend the cells in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and other necessary supplements.

-

Plate the cells in a 96-well plate at a density of approximately 2.5 x 106 cells/ml.[1]

-

Stimulate the cells with PLP(180-199) peptide at a concentration of 10 µg/ml. Include a positive control (e.g., Concanavalin A) and a negative control (medium alone).[1]

-

-

Proliferation Measurement:

-

Culture the cells for 72-96 hours.

-

During the last 18 hours of culture, pulse the cells with 3H-thymidine (0.5 µCi/well).[1]

-

Harvest the cells onto a filter mat and measure the incorporation of 3H-thymidine using a scintillation counter.

-

Calculate the Stimulation Index (S.I.) as the ratio of counts per minute (cpm) in the presence of the antigen to the cpm in the absence of the antigen.[1]

-

Cytokine ELISA

-

Sample Collection:

-

Prepare and culture spleen or lymph node cells as described for the T-cell proliferation assay.

-

Collect the culture supernatants after 48-72 hours of stimulation with PLP(180-199).

-

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ).

-

Block the plate to prevent non-specific binding.

-

Add the culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Add streptavidin-horseradish peroxidase (HRP).

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the optical density at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their OD values to the standard curve.

-

Serum Antibody ELISA

-

Plate Coating:

-

Coat a 96-well ELISA plate with PLP(180-199) peptide (10 µg/ml) overnight at 4°C.[1]

-

-

ELISA Procedure:

-

Block the plate with a blocking buffer (e.g., 3% BSA in PBS).

-

Add serially diluted serum samples from immunized and control mice to the wells.

-

Add a secondary antibody conjugated to HRP that is specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG-HRP or anti-mouse IgM-HRP).

-

Add a substrate solution and stop the reaction.

-

Measure the optical density. The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.

-

Visualizing the Molecular and Cellular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the immune response to PLP(180-199).

References

- 1. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of PLP (180-199) in Epitope Spreading in Multiple Sclerosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epitope spreading, the diversification of the autoimmune response to target new self-antigens, is a critical mechanism in the progression of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). Understanding the triggers and pathways of this phenomenon is paramount for the development of targeted therapies. This technical guide delves into the pivotal role of the myelin proteolipid protein (PLP) peptide 180-199 as an initiating epitope in driving epitope spreading in MS models. We will explore the experimental evidence, present detailed methodologies for studying this process, and visualize the key pathways involved. This document synthesizes findings from key research to provide a comprehensive resource for professionals in the field.

Introduction

Multiple sclerosis is a chronic, inflammatory, demyelinating disease of the central nervous system (CNS). The autoimmune attack on the myelin sheath is thought to be initiated by T cells recognizing specific myelin-derived epitopes. Over time, the immune response can broaden to recognize other epitopes on the same protein (intramolecular epitope spreading) or on different myelin proteins (intermolecular epitope spreading). This process is believed to contribute to the progressive nature of the disease and the failure of antigen-specific therapies that target only the initial autoantigen.

The proteolipid protein (PLP) is the most abundant protein in the CNS myelin, and several of its peptides are known to be encephalitogenic in various animal models of MS. The peptide fragment spanning amino acids 180-199 of PLP has been identified as a key encephalitogenic epitope in certain mouse strains, such as BALB/c.[1][2] Research has demonstrated that immunization with PLP 180-199 can induce EAE and, importantly, initiate a cascade of epitope spreading, leading to a more severe and chronic disease course.

This guide will focus on the experimental framework used to investigate the role of PLP 180-199 in epitope spreading, providing detailed protocols and quantitative data to facilitate further research and drug development efforts aimed at modulating this critical aspect of MS pathology.

Experimental Evidence of PLP 180-199 Induced Epitope Spreading

Studies in BALB/c mice have shown that immunization with PLP 180-199 leads to the development of T cell responses not only to the immunizing peptide but also to other, previously unrecognized, epitopes within the PLP protein. A key study by Lyons et al. (2008) demonstrated that in a model of PLP 180-199-induced EAE, T cells from affected mice subsequently develop reactivity to the overlapping peptide PLP 185-206 and the internal peptide PLP 185-199.[1][2]

Interestingly, this study also highlighted a regulatory role for B lymphocytes in this process. In B cell-deficient mice, the clinical course of EAE induced by PLP 180-199 was more severe, and this was correlated with enhanced epitope spreading.[1][2] Lymphoid cells from these B cell-deficient mice showed a greater proliferative response and higher production of the pro-inflammatory cytokine interferon-gamma (IFN-γ) to the secondary epitopes (PLP 185-206 and PLP 185-199) during the chronic phase of the disease.[1] This suggests that B cells, potentially through their antigen-presenting or cytokine-producing functions, play a role in limiting the diversification of the autoimmune response.